molecular formula C18H19F3O5 B212070 (3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 53872-60-9

(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B212070
CAS No.: 53872-60-9
M. Wt: 372.3 g/mol
InChI Key: XYSPYIAAWRUEML-GYQXSDTBSA-N
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Description

Fluprostenol Lactone Diol is a chemical compound that belongs to the class of prostaglandins. Prostaglandins are hormone-like lipid compounds that play a crucial role in various physiological processes in animals and humans. Fluprostenol Lactone Diol is an intermediate used in the synthesis of fluprostenol, a prostaglandin analog with significant medicinal applications .

Preparation Methods

The synthesis of Fluprostenol Lactone Diol involves several steps, starting from readily available dichloro-containing bicyclic ketone. The synthetic route includes:

    Baeyer–Villiger Monooxygenase-Catalyzed Oxidation: This step involves the stereoselective oxidation of the bicyclic ketone to form a lactone intermediate.

    Ketoreductase-Catalyzed Reduction: The enones are then subjected to diastereoselective reduction using ketoreductase, setting the critical stereochemical configurations.

    Copper(II)-Catalyzed Regioselective p-Phenylbenzoylation: This step involves the regioselective benzoylation of the secondary alcohol of the diol.

Industrial production methods for Fluprostenol Lactone Diol typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Fluprostenol Lactone Diol undergoes various chemical reactions, including:

Common reagents used in these reactions include Baeyer–Villiger monooxygenase, ketoreductase, and copper(II) catalysts. The major products formed from these reactions are lactone intermediates and regioselectively substituted diols.

Scientific Research Applications

Fluprostenol Lactone Diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Fluprostenol Lactone Diol involves its conversion to fluprostenol, which exerts its effects by binding to prostaglandin receptors. These receptors are involved in various physiological processes, including inflammation, smooth muscle contraction, and regulation of intraocular pressure. The molecular targets and pathways involved include the prostaglandin F receptor and associated signaling pathways .

Comparison with Similar Compounds

Fluprostenol Lactone Diol is similar to other prostaglandin intermediates, such as:

  • Cloprostenol Lactone Diol
  • Bimatoprost Lactone Diol
  • Prostaglandin F2α Lactone Diol
  • Travoprost Lactone Diol

Compared to these compounds, Fluprostenol Lactone Diol is unique due to its specific stereochemical configurations and regioselective substitution patterns, which are crucial for the synthesis of fluprostenol .

Properties

CAS No.

53872-60-9

Molecular Formula

C18H19F3O5

Molecular Weight

372.3 g/mol

IUPAC Name

(3aS,4R,5R,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C18H19F3O5/c19-18(20,21)10-2-1-3-12(6-10)25-9-11(22)4-5-13-14-7-17(24)26-16(14)8-15(13)23/h1-6,11,13-16,22-23H,7-9H2/b5-4+/t11-,13-,14+,15-,16-/m1/s1

InChI Key

XYSPYIAAWRUEML-GYQXSDTBSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]2[C@@H]1OC(=O)C2)/C=C/[C@H](COC3=CC=CC(=C3)C(F)(F)F)O)O

SMILES

C1C(C(C2C1OC(=O)C2)C=CC(COC3=CC=CC(=C3)C(F)(F)F)O)O

Canonical SMILES

C1C(C(C2C1OC(=O)C2)C=CC(COC3=CC=CC(=C3)C(F)(F)F)O)O

Pictograms

Irritant; Health Hazard

Synonyms

(+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 2
(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 3
(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 4
(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 5
(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 6
(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one

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